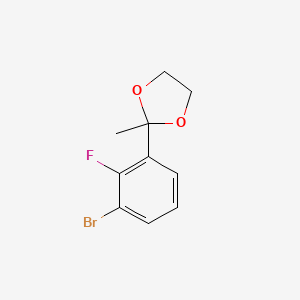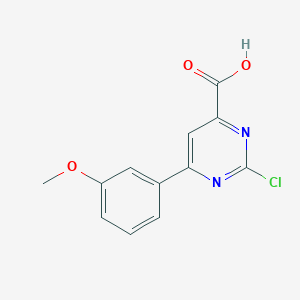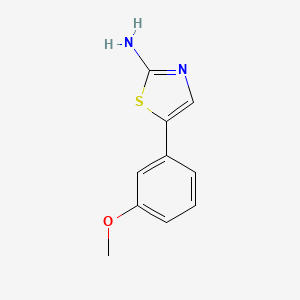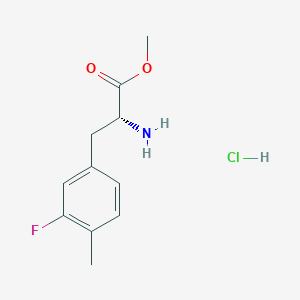
Methyl (R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with a complex structure that includes an amino group, a fluorine atom, and a methyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE typically involves multiple steps, including the formation of the amino acid backbone and the introduction of the fluorine and methyl groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
化学反应分析
Types of Reactions
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other amino acid derivatives with fluorine and methyl substitutions on the phenyl ring, such as:
- 3-Fluoro-4-methylphenyl isocyanate
- Other fluorinated amino acid derivatives
Uniqueness
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine and methyl groups on the phenyl ring can enhance its stability and binding properties compared to other similar compounds.
属性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI 键 |
YRWOKMPWSATUGI-HNCPQSOCSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)F.Cl |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




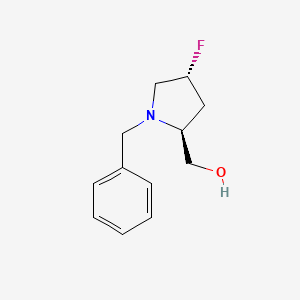
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)

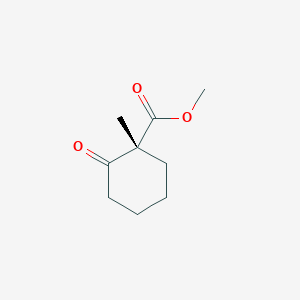

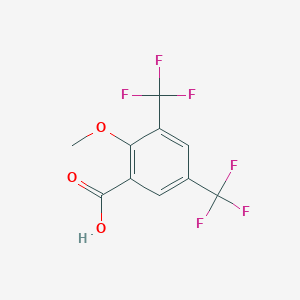
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)
